molecular formula C11H6Cl2N4 B10798009 5-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

5-Chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B10798009
M. Wt: 265.09 g/mol
InChI Key: IBCZRFPVYKMZGT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-333 involves the construction of the thienopyrimidine scaffold. This process typically starts with the synthesis of thiophene starting materials, followed by the formation of the aminothienopyrimidine scaffold through various organic synthesis techniques . The reaction conditions often involve the use of boronic acids and Suzuki coupling reactions to introduce various substituents onto the scaffold .

Industrial Production Methods: While specific industrial production methods for OSM-S-333 are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger-scale production, ensuring the purity of the final product, and implementing quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: OSM-S-333 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfoxides or sulfones, while reduction reactions may yield thiols or amines.

Scientific Research Applications

OSM-S-333 has several scientific research applications, including:

Mechanism of Action

The mechanism of action of OSM-S-333 involves its interaction with specific molecular targets in the malaria parasite. It is believed to inhibit key enzymes or pathways essential for the parasite’s survival and replication . The exact molecular targets and pathways are still under investigation, but the compound’s activity is thought to involve disruption of the parasite’s metabolic processes.

Properties

Molecular Formula

C11H6Cl2N4

Molecular Weight

265.09 g/mol

IUPAC Name

5-chloro-3-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C11H6Cl2N4/c12-8-3-1-2-7(4-8)11-16-15-10-6-14-5-9(13)17(10)11/h1-6H

InChI Key

IBCZRFPVYKMZGT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NN=C3N2C(=CN=C3)Cl

Origin of Product

United States

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